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Compound of Interest

Compound Name: Daclatasvir Impurity C

Cat. No.: B11931164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) that

functions by inhibiting the viral nonstructural protein 5A (NS5A). The purity of any active

pharmaceutical ingredient (API) is critical to its safety and efficacy. Pharmaceutical impurities,

which can arise from the manufacturing process, degradation of the drug substance, or

interaction with packaging, require careful toxicological evaluation. This technical guide

provides a comprehensive overview of the potential toxicological effects of Daclatasvir
Impurity C, a known process-related impurity of Daclatasvir.

Given the absence of direct experimental toxicological data in publicly available literature, this

guide utilizes a multi-pronged approach to assess the potential risks associated with

Daclatasvir Impurity C. This includes in silico toxicity predictions, a read-across assessment

based on structural analogs, and detailed protocols for recommended in vitro toxicological

studies.

Physicochemical Properties and In Silico
Toxicological Assessment
Daclatasvir Impurity C is structurally related to the parent compound, Daclatasvir. Its chemical

structure and SMILES notation are provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b11931164?utm_src=pdf-interest
https://www.benchchem.com/product/b11931164?utm_src=pdf-body
https://www.benchchem.com/product/b11931164?utm_src=pdf-body
https://www.benchchem.com/product/b11931164?utm_src=pdf-body
https://www.benchchem.com/product/b11931164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Name: Methyl ((2S)-1-((2S)-2-(5-(4'-(1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-

imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

CAS Number: 1256385-55-3

Molecular Formula: C₂₉H₃₂N₆O₃

SMILES: O=C(OC)N--INVALID-LINK--C=C4)C=C3)N2)CCC1)=O">C@HC(C)C

To provide a preliminary risk assessment, several in silico toxicity prediction models were

employed using the SMILES string of Daclatasvir Impurity C. These models utilize

quantitative structure-activity relationships (QSAR) to predict the likelihood of various

toxicological endpoints.

Data Presentation: In Silico Toxicity Predictions for Daclatasvir Impurity C

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b11931164?utm_src=pdf-body
https://www.benchchem.com/product/b11931164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicological
Endpoint

Prediction Tool Predicted Outcome
Confidence/Probab
ility

Genotoxicity

Ames Mutagenicity ProTox-II Inactive 0.82

Carcinogenicity ProTox-II Inactive 0.75

Organ Toxicity

Hepatotoxicity ProTox-II Active 0.65

Acute Toxicity

LD50 (rat, oral) ProTox-II 2000 mg/kg (Class 4) -

Toxicity Risk

Assessment

Mutagenicity
OSIRIS Property

Explorer
None -

Tumorigenicity
OSIRIS Property

Explorer
None -

Irritancy
OSIRIS Property

Explorer
Low -

Reproductive Effect
OSIRIS Property

Explorer
None -

Disclaimer:In silico predictions are computational estimations and do not replace experimental

testing. These results should be used for preliminary hazard identification and to guide further

toxicological evaluation.

Read-Across Toxicological Assessment
A read-across approach utilizes toxicological data from structurally similar compounds

(analogs) to predict the toxicity of a substance with limited data. Due to the lack of publicly

available toxicological data for close structural analogs of Daclatasvir Impurity C, this
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assessment is based on the general toxicological properties of its key structural motifs: a

biphenyl core, imidazole rings, and an N-acyl carbamate moiety.

Biphenyl Derivatives: Biphenyl itself has been shown to have low acute toxicity but can

cause liver and kidney effects with chronic exposure. Some hydroxylated metabolites of

biphenyls have shown potential for genotoxicity[1].

Imidazole Derivatives: The imidazole ring is a common feature in many pharmaceuticals and

biologically active molecules. While generally considered to have a low toxicity profile, some

substituted imidazoles have been associated with various toxicities, including hepatotoxicity.

Carbamates: Carbamate compounds are a broad class with varied toxicological profiles.

Some N-methylcarbamates have been shown to be genotoxic and cytotoxic, particularly after

N-nitrosation[2].

Based on this qualitative read-across, there is a potential for Daclatasvir Impurity C to exhibit

hepatotoxicity, a concern also highlighted by the in silico predictions. The potential for

genotoxicity, while predicted to be low by in silico models, cannot be entirely ruled out without

experimental data, given the structural alerts from some related compound classes.

Recommended Experimental Protocols
To definitively assess the toxicological profile of Daclatasvir Impurity C, a battery of in vitro

tests is recommended. The following sections provide detailed methodologies for key assays.

In Vitro Cytotoxicity Assay: MTT Assay
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 404, and

ISO 10993-5 standards[3][4][5]. The MTT assay is a colorimetric assay for assessing cell

metabolic activity.

Objective: To determine the concentration of Daclatasvir Impurity C that reduces the viability

of a cell line by 50% (IC50).

Materials:

Human hepatoma cell line (e.g., HepG2)
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Daclatasvir Impurity C (dissolved in a suitable solvent, e.g., DMSO)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100

µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂

atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Daclatasvir Impurity C in culture medium.

The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% in all wells.

Remove the seeding medium from the wells and add 100 µL of the prepared compound

dilutions. Include vehicle control wells (medium with vehicle only) and untreated control wells

(medium only).

Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the IC50 value by plotting the percentage of cell viability against

the log of the compound concentration and fitting the data to a sigmoidal dose-response

curve.

In Vitro Genotoxicity Assay: Bacterial Reverse Mutation
Test (Ames Test)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 471[6][7]

[8][9].

Objective: To assess the mutagenic potential of Daclatasvir Impurity C by its ability to induce

reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

Nutrient broth

Top agar (containing a trace amount of histidine and biotin)

Minimal glucose agar plates

Daclatasvir Impurity C (dissolved in a suitable solvent)

Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98)

S9 metabolic activation system (from Aroclor 1254-induced rat liver) and cofactors

Procedure:

Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains in

nutrient broth.

Assay (Plate Incorporation Method):
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To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the

test compound solution at various concentrations.

For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar. For assays

without metabolic activation, add 0.5 mL of a phosphate buffer.

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of

revertant colonies that is at least twice the background (spontaneous reversion rate in the

vehicle control).

In Vitro Genotoxicity Assay: In Vitro Mammalian Cell
Micronucleus Test
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 487[10]

[11][12][13].

Objective: To detect the potential of Daclatasvir Impurity C to induce micronuclei in cultured

mammalian cells. Micronuclei are small nuclei that form from chromosome fragments or whole

chromosomes that are not incorporated into the main nucleus during cell division.

Materials:

Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6)

Culture medium (e.g., RPMI-1640 for lymphocytes)

Phytohemagglutinin (PHA) for lymphocyte stimulation

Daclatasvir Impurity C (dissolved in a suitable solvent)

Cytochalasin B (to block cytokinesis)
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Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

S9 metabolic activation system

Hypotonic solution (e.g., 0.075 M KCl)

Fixative (e.g., methanol:acetic acid, 3:1)

DNA stain (e.g., Giemsa or a fluorescent dye like DAPI)

Microscope slides

Procedure:

Cell Culture and Treatment:

For lymphocytes, stimulate whole blood cultures with PHA for 48 hours.

Expose the cells to various concentrations of Daclatasvir Impurity C for a short duration

(e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 24

hours) without S9 mix.

Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of

binucleated cells.

Cell Harvesting and Slide Preparation:

Harvest the cells by centrifugation.

Treat with a hypotonic solution to swell the cells.

Fix the cells with a fixative.

Drop the cell suspension onto clean microscope slides and allow to air dry.

Staining and Scoring:

Stain the slides with a suitable DNA stain.
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Score at least 2000 binucleated cells per concentration for the presence of micronuclei

under a microscope.

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the

frequency of micronucleated cells.

Potential Toxicological Signaling Pathways
Understanding the mechanism of action of the parent drug, Daclatasvir, can provide insights

into the potential toxicological pathways that might be affected by its impurities.

Inhibition of HCV NS5A and Host Cell Interactions
Daclatasvir targets the HCV NS5A protein, a multifunctional protein essential for viral RNA

replication and virion assembly. NS5A interacts with numerous host cell factors. An impurity

structurally similar to Daclatasvir could potentially have off-target effects on these host proteins,

leading to cellular dysfunction.
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Caption: Potential on-target and off-target effects of Daclatasvir Impurity C.

Modulation of TNF-α/NF-κB Signaling Pathway
Studies have shown that Daclatasvir, in combination with Sofosbuvir, can mitigate hepatic

fibrosis by downregulating the TNF-α/NF-κB signaling pathway[12]. This pathway is a key

regulator of inflammation and apoptosis. It is plausible that Daclatasvir Impurity C could also

interact with components of this pathway, potentially leading to unintended pro- or anti-

inflammatory effects.
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Caption: Potential modulation of the TNF-α/NF-κB signaling pathway.
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Logical Workflow for Toxicological Assessment
The assessment of the toxicological risk of a pharmaceutical impurity like Daclatasvir Impurity
C should follow a structured, stepwise approach as outlined in regulatory guidelines such as

ICH M7.

Identify Impurity
(Daclatasvir Impurity C)

In Silico Toxicity Prediction
(QSAR) Read-Across Assessment

In Vitro Genotoxicity
(Ames, Micronucleus)

If structural alerts present

In Vitro Cytotoxicity
(e.g., MTT Assay)

Risk Characterization
& Control Strategy

Click to download full resolution via product page

Caption: Workflow for the toxicological assessment of Daclatasvir Impurity C.

Conclusion
While direct experimental data on the toxicology of Daclatasvir Impurity C is not currently

available, a combination of in silico modeling and read-across analysis suggests a potential for

hepatotoxicity. The predicted genotoxic and acute toxicity risks appear to be low. However,

these computational predictions require experimental verification.

This guide provides detailed protocols for essential in vitro assays—cytotoxicity (MTT), and

genotoxicity (Ames and micronucleus tests)—that are recommended to definitively characterize
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the toxicological profile of Daclatasvir Impurity C. Understanding the potential interactions

with pathways such as the TNF-α/NF-κB signaling cascade can further elucidate any observed

toxicity. A systematic approach to impurity qualification, as outlined in the provided workflow, is

crucial for ensuring the safety and quality of the final drug product. Further studies are

warranted to confirm these preliminary findings and establish a comprehensive safety profile for

this impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Potential Toxicological Effects of Daclatasvir Impurity C:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11931164#potential-toxicological-effects-of-
daclatasvir-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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